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Introduction

The analysis of multi-component pharmaceutical formulations containing aspirin (ASP) is challenging due
to the significant spectral overlap of its common partners, such as caffeine (CAF), orphenadrine citrate
(ORP), rivaroxaban (ROX), and sildenafil citrate (SIC). Traditional chromatographic methods, while

sensitive and selective, can be costly, time-consuming, and generate significant solvent waste [1] [2].

Modern UV-chemometric techniques offer robust alternatives by employing mathematical and
computational tools to resolve overlapping spectra without prior separation. These methods are gaining
traction due to their simplicity, cost-effectiveness, and alignment with the principles of Green Analytical
Chemistry (GAC) [1] [3] [2]. This document outlines standardized protocols for the simultaneous
quantification of aspirin in various ternary and binary combinations, suitable for routine quality control and

pharmaceutical development.

Methodologies and Experimental Protocols

The following section details specific methodologies applicable to different aspirin combinations. A

generalized workflow is presented in the diagram below.
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Protocol 1: Analysis of Aspirin, Caffeine, and Orphenadrine

Citrate

(Ternary Mixture)

This protocol uses Partial Least Squares (PLS) regression, which was found to be the most effective model

for this specific ternary combination [1].

e 2.1.1.

Materials and Reagents

Pure Standards: Aspirin (ASP), Caffeine (CAF), Orphenadrine Citrate (ORP).

Solvent: HPLC-grade Methanol and distilled water (9:1 v/v).

Pharmaceutical Formulation: Relatic tablets (label claim: ASP 770 mg, CAF 60 mg, ORP 50
mg/tablet).

Apparatus: Dual-beam UV-Vis spectrophotometer with 1 cm quartz cells.

.2. Standard Solutions

Prepare individual stock solutions of ASP, CAF, and ORP at 1 mg/mL in 90% methanol.
Prepare working standard solutions of 50 pg/mL by dilution from stock solutions.

.3. Calibration and Prediction Sets

Calibration Set: Prepare 17 synthetic mixtures according to a multifactor, multilevel design.

= Concentration Ranges: ASP: 4-25 ug/mL; CAF: 5-35 pg/mL; ORP: 5-50 pg/mL.
Prediction Set: Prepare 8 synthetic mixtures within the same concentration ranges to validate
the model.

. Spectral Acquisition and Preprocessing

Scan absorption spectra from 200-400 nm. Exclude the 200-215 nm region to avoid noise.
The wavelength range of 260-285 nm was identified as optimal for analysis.

Process the absorption spectra to generate different data sets: raw, first derivative, second
derivative, ratio spectra, and derivatives of ratio spectra.

. Chemometric Modeling and Analysis

Use software such as MATLAB for chemometric analysis.

Construct PLS models using the various preprocessed spectral data sets.

Validate the model using the prediction set. Compare predictive performance using statistical
parameters like PRESS (Predicted Residual Error Sum of Squares) and RMSEP (Root Mean
Square Error of Prediction).
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e 2.1.6. Application to Pharmaceutical Formulation

o Crush and weigh 10 tablets. Transfer an amount equivalent to 385 mg ASP into a 50 mL
volumetric flask.

o Add 35 mL of 90% methanol, sonicate, filter, and dilute to the mark.

o Perform serial dilutions to achieve a concentration within the working range (e.g., 77 pg/mL
ASP). Further dilute in 10 mL volumetric flasks, noting that enrichment may be required for CAF
and ORP.

o Analyze the prepared sample solution using the developed PLS model.

Protocol 2: Analysis of Aspirin and Rivaroxaban (Binary Mixture)

This protocol outlines three simpler spectrophotometric methods suitable for a binary mixture, which can be

implemented without specialized chemometric software [3].

2.2.1. Materials and Reagents

o Pure Standards: Aspirin (ASP), Rivaroxaban (ROX).
o Solvent: Methanol for ASP; Methanol:DMSO (95:5) for ROX.

2.2.2. Standard Solutions

o Prepare stock solutions of ASP and ROX at 100 ug/mL in their respective solvents.

2.2.3. Spectral Characteristics and Methods Record zero-order absorption spectra of ASP, ROX, and

their mixture over 200—350 nm. The following methods can be applied:

Dual Wavelength (DW) Method:

o For ASP, measure the absorbance difference between 242.5 nm and 255.5 nm, where the

contribution of ROX is zero.
o For ROX, measure the absorbance difference between 252 nm and 286 nm, where the

contribution of ASP is zero.

Ratio Difference (RD) Method:

o For ASP, divide its absorption spectra by the spectrum of a 20 pg/mL ROX standard (the
divisor). Calculate the difference in amplitudes of the resulting ratio spectrum at 234 nm and
280 nm.
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o For ROX, divide its absorption spectra by the spectrum of a 36 ug/mL ASP standard. Calculate
the difference in amplitudes at 254 nm and 297 nm.

¢ Derivative Ratio (1DD) Method:

o Obtain the ratio spectra as in the RD method.
o Transform the ratio spectra into their first derivative (using AA = 4 nm and a scaling factor = 10).
o Measure the peak amplitudes at 238.5 nm for ASP and 293 nm for ROX for quantification.

Protocol 3: Analysis of Aspirin and Sildenafil Citrate in Presence
of Salicylic Acid

This protocol is designed for a challenging scenario involving aspirin's major degradation product, salicylic

acid (SA) [2].

e 2.3.1. Key Methods for Ternary Mixture (ASP, SIC, SA)
o Double Divisor of Ratio Difference Derivative (DDRD-D1): This method uses a "double
divisor" (e.g., a spectrum of SIC and SA) to cancel their combined interference, allowing for the

selective determination of ASP from a single wavelength in the spectrum.

o Dual Wavelength in Ratio Spectra (DW-RS): This involves selecting two wavelengths in the
ratio spectrum where the two interfering components have the same amplitude, making the
difference in amplitudes proportional only to the concentration of the target analyte (ASP).

o Advanced Amplitude Centering (AAC): This technique uses amplitude differences at
strategically chosen wavelengths in the ratio spectrum to resolve the mixture.

Data Summary and Analytical Performance

The tables below summarize the validation and performance data for the described methods, demonstrating

their effectiveness.

Table 1: Analytical Performance and Validation Data for Aspirin in Different Combinations
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. Linearity ..
Drug Analytical Accuracy (% Key Statistical
. Range . Reference
Combination Method Recovery) Metrics
(ng/mL)
ASP, CAF,ORP  PLS (UV- 4-25 Not Specified PRESS, RMSEP  [1]
(Ternary) Chemometric) used for model
validation
ASP, ROX Dual 4-40 98 — 102% Validated per [3]
(Binary) Wavelength ICH guidelines
(DW)
Ratio Difference 4 -40 98 — 102% Validated per [3]
(RD) ICH guidelines
Derivative Ratio 4 -40 98 — 102% Validated per [3]
(1DD) ICH guidelines
ASP, SIC, SA DW-RS, AAC, 20 -100 No significant Statistically [2]
(with degradant) DDRD-D1 difference from  comparable to

HPLC

HPLC method

Table 2: Wavelength Selection for Binary Analysis of Aspirin and Rivaroxaban

Divisor
Method Analyte . Wavelengths Used for Quantification
Concentration
Dual Wavelength ASP Not Applicable 242.5 nm & 255.5 nm (Absorbance
(DW) Difference)
ROX Not Applicable 252 nm & 286 nm (Absorbance
Difference)
Ratio Difference ASP 20 pg/mL ROX 234 nm & 280 nm (Amplitude Difference)
(RD)
ROX 36 ug/mL ASP 254 nm & 297 nm (Amplitude Difference)
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Divisor
Method Analyte . Wavelengths Used for Quantification
Concentration

Derivative Ratio ASP 20 pg/mL ROX 238.5 nm (Peak Amplitude)
(1DD)

ROX 36 pg/mL ASP 293 nm (Peak Amplitude)

Greenness and Practicality Assessment

The sustainability of analytical methods is increasingly important. The described UV-spectrophotometric

methods have been evaluated using modern greenness assessment tools.

¢ Green Analytical Chemistry (GAC) Principles: These methods minimize solvent consumption,
energy use, and hazardous waste generation compared to HPLC, aligning with GAC principles [3] [2].

e Assessment Tools: Methods have been evaluated using AGREE (Analytical GREEnness calculator)
and Complex GAPI (Complex Green Analytical Procedure Index), showing a strong greenness
profile [2] [4].

¢ Practicality: The Blue Applicability Grade Index (BAGI) has been used to confirm the high
practicality and applicability of these methods for routine laboratory use [1].

The relationship between analytical method complexity, greenness, and scope of application is summarized

below.

Method Complexity vs Greenness

Simple Methods Advanced Chemometrics
(DW, RD, 1DD) (PLS, DDRD-D1)

Leads to Leads to

Best For

Binary Mixtures High Greenness Complex Mixtures
y (Low Solvent Waste) (e.g., with Degradants)
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Conclusion

UV-spectrophotometric methods, particularly when enhanced with chemometric techniques, provide
powerful, green, and cost-effective solutions for the simultaneous analysis of aspirin in complex
pharmaceutical combinations. The protocols detailed herein for ternary (ASP-CAF-ORP) and binary (ASP-
ROX) mixtures, as well as for mixtures containing degradation products (ASP-SIC-SA), offer researchers
validated and practical pathways for drug development and quality control. The successful application of
greenness assessment tools further underscores the suitability of these methods for modern, sustainable

analytical laboratories.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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